molecular formula C9H8INS B12963579 2-Ethyl-6-iodobenzo[d]thiazole

2-Ethyl-6-iodobenzo[d]thiazole

Cat. No.: B12963579
M. Wt: 289.14 g/mol
InChI Key: UAQAFIMSLXTSJL-UHFFFAOYSA-N
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Description

2-Ethyl-6-iodobenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds The structure of this compound consists of a benzene ring fused to a thiazole ring, with an ethyl group at the 2-position and an iodine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-iodobenzo[d]thiazole typically involves the iodination of 2-ethylbenzo[d]thiazole. One common method is the electrophilic substitution reaction where iodine is introduced to the benzothiazole ring. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, can enhance the efficiency of the synthesis. Green chemistry approaches, such as using less hazardous reagents and solvents, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-iodobenzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Ethyl-6-iodobenzo[d]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-iodobenzo[d]thiazole in biological systems involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The iodine atom can enhance the compound’s binding affinity to certain targets due to its size and electronic properties. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • 2-Methyl-6-iodobenzo[d]thiazole
  • 2-Ethyl-4-iodobenzo[d]thiazole
  • 2-Phenyl-6-iodobenzo[d]thiazole

Comparison: 2-Ethyl-6-iodobenzo[d]thiazole is unique due to the specific positioning of the ethyl and iodine groups, which can influence its reactivity and biological activity. Compared to 2-Methyl-6-iodobenzo[d]thiazole, the ethyl group provides different steric and electronic effects, potentially leading to variations in activity and selectivity in chemical reactions and biological assays .

Properties

Molecular Formula

C9H8INS

Molecular Weight

289.14 g/mol

IUPAC Name

2-ethyl-6-iodo-1,3-benzothiazole

InChI

InChI=1S/C9H8INS/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3

InChI Key

UAQAFIMSLXTSJL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)I

Origin of Product

United States

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